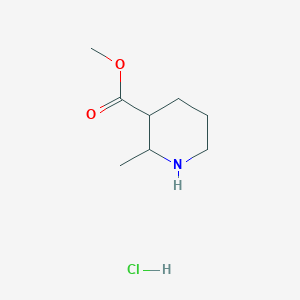

Methyl 2-methyl-piperidine-3-carboxylate hydrochloride

Vue d'ensemble

Description

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is a chemical compound. It is a hydrochloride salt of methyl piperidine-3-carboxylate . The IUPAC name of this compound is methyl (3R)-3-piperidinecarboxylate hydrochloride . The CAS Number is 1255651-12-7 .

Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is C7H13NO2 . The molecular weight is 179.65 . The InChI Code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

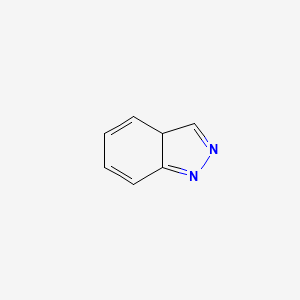

Heterocyclic Compound Synthesis

One study discusses the synthesis and properties of various methyl dihydropyridine carboxylates, focusing on their reactivity and potential biological activities. The introduction of a 3COOMe group instead of a 3-CN group in the dihydropyridine skeleton was found to increase the solubility and lipophilicity, potentially enhancing biological investigation (Krauze et al., 2005).

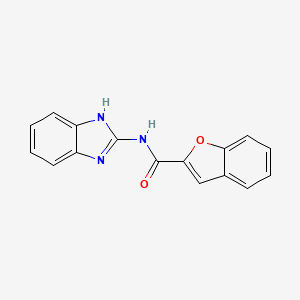

Cancer Research

Another application is in cancer research, where derivatives of the compound, specifically focusing on its piperidine and carboxylic acid components, are being explored for their potential as Aurora kinase inhibitors. These compounds may be useful in treating cancer by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Amino Acids

Research has also been conducted on the synthesis and characterization of novel methyl piperidinyl-pyrazole carboxylates. These compounds are developed as novel heterocyclic amino acids, providing building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

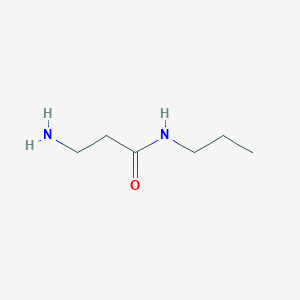

Polysubstituted Piperidines

There is a study on the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This synthesis pathway offers a method for creating biologically interesting polysubstituted piperidines, demonstrating the compound's versatility in synthesizing complex structures (Salgado et al., 2019).

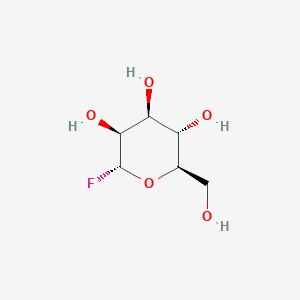

CO2 Absorption Studies

Another important application is in the field of CO2 capture, where the effect of molecular structural variations on CO2 absorption characteristics of heterocyclic amines, including those related to methyl 2-methyl-piperidine-3-carboxylate hydrochloride, was studied. These findings have implications for environmental chemistry and CO2 sequestration technologies (Robinson et al., 2011).

Safety and Hazards

Orientations Futures

Piperidines, including “Methyl 2-methyl-piperidine-3-carboxylate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . These papers cover various aspects of piperidines, including their synthesis, functionalization, and pharmacological application .

Propriétés

IUPAC Name |

methyl 2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKPUDLZDYZDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylpiperidine-3-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)

![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)